Diethylene Glycol Bis(2-propynyl) Ether

Description

BenchChem offers high-quality Diethylene Glycol Bis(2-propynyl) Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylene Glycol Bis(2-propynyl) Ether including the price, delivery time, and more detailed information at info@benchchem.com.

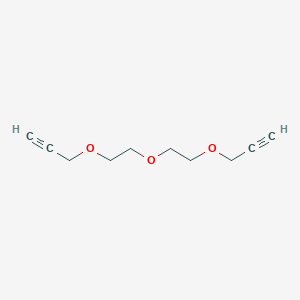

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Diethylene Glycol Bis(2-propynyl) Ether

CAS: 126422-57-9 | Synonyms: 3,6,9-Trioxaundeca-1,10-diyne, Bis-propargyl-PEG2

Executive Summary

Diethylene Glycol Bis(2-propynyl) Ether is a bifunctional alkyne-terminated polyether widely utilized in advanced materials science, electrochemistry, and surface engineering. Its core utility stems from the terminal alkyne groups, which serve as high-reactivity "handles" for Click Chemistry (CuAAC) and as electron-rich adsorption centers for corrosion inhibition and electroplating leveling .

This guide provides a technical deep-dive into its synthesis, physicochemical profile, and mechanistic roles in nickel electrodeposition and polymer cross-linking.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 3,6,9-Trioxaundeca-1,10-diyne |

| CAS Number | 126422-57-9 |

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.02 g/mL at 25 °C |

| Boiling Point | ~103 °C (at 6 mmHg) |

| Refractive Index ( | 1.46 |

| Solubility | Soluble in alcohols, ketones, aromatic hydrocarbons; partially soluble in water.[1] |

Synthesis Protocol: Williamson Etherification

The industrial and laboratory standard for synthesizing Diethylene Glycol Bis(2-propynyl) Ether involves the Williamson ether synthesis. This nucleophilic substitution reaction couples diethylene glycol with propargyl halide in the presence of a strong base.

Reagents & Equipment

-

Substrate: Diethylene Glycol (DEG)

-

Alkylation Agent: Propargyl Bromide (80% in toluene) or Propargyl Chloride

-

Base: Sodium Hydroxide (NaOH) pellets or 50% aq. solution

-

Catalyst: Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)

-

Solvent: Toluene or THF (if using NaH); Water/Toluene biphasic system (if using NaOH/TBAB)

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Inert gas purge (

) is recommended but not strictly required for NaOH method. -

Basification: Charge the flask with Diethylene Glycol (1.0 eq) and Toluene. Add NaOH (2.5 eq) and TBAB (0.05 eq). Stir vigorously at 40°C for 30 minutes to facilitate deprotonation/phase transfer.

-

Alkylation: Add Propargyl Bromide (2.2 eq) dropwise over 60 minutes. The reaction is exothermic; maintain temperature below 60°C to prevent polymerization of the alkyne.

-

Reaction: Heat to 70°C and stir for 4–6 hours. Monitor reaction progress via TLC (SiO2, Hexane/EtOAc) or GC-MS.

-

Work-up:

-

Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp ~103°C @ 6 mmHg) to obtain the pure product.

Reaction Pathway Visualization

Caption: Williamson ether synthesis pathway involving phase-transfer catalyzed deprotonation and nucleophilic substitution.

Mechanism of Action: Industrial Applications

A. Nickel Electroplating (Leveling Agent)

In Watts nickel plating baths, Diethylene Glycol Bis(2-propynyl) Ether acts as a Class II Brightener (Leveler) .

-

Mechanism: The terminal alkyne groups possess high electron density (

-electrons). These groups preferentially adsorb onto high-current-density areas of the cathode (peaks/protrusions) rather than recesses. -

Result: The adsorbed ether creates a barrier that inhibits nickel ion reduction at the peaks. This forces the current distribution to shift towards the recesses (valleys), resulting in a leveled, bright, and smooth surface.

-

Synergy: It is often used in conjunction with Class I brighteners (e.g., Saccharin, PPS) which refine grain size and reduce internal stress.

B. Click Chemistry (Cross-linker)

In polymer science and drug delivery, the molecule serves as a homobifunctional cross-linker .

-

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]

-

Utility: It reacts with azide-functionalized polymers or biomolecules to form stable triazole linkages.[4] The diethylene glycol spacer provides flexibility and water solubility, reducing steric hindrance during the coupling process.

Mechanistic Diagram: Electroplating Leveling

Caption: Leveling mechanism showing preferential adsorption of the ether on surface peaks, forcing Ni deposition into valleys.

Experimental Protocols

Protocol A: Corrosion Inhibition Testing (Weight Loss Method)

Objective: Determine inhibition efficiency on Mild Steel in 1M HCl.

-

Specimen Preparation: Polish mild steel coupons (

cm) with emery paper (grades 400–1200). Degrease with acetone. -

Solution Preparation: Prepare 1M HCl blank and solutions containing 10, 50, 100, 200 ppm of Diethylene Glycol Bis(2-propynyl) Ether.

-

Immersion: Suspend coupons in the test solutions at 30°C for 24 hours.

-

Measurement: Remove coupons, wash with distilled water/acetone, dry, and weigh.

-

Calculation:

Where

Protocol B: Click Reaction (Hydrogel Formation)

Objective: Cross-link an Azide-functionalized PEG with Diethylene Glycol Bis(2-propynyl) Ether.

-

Reagents:

-

Polymer: 4-arm PEG-Azide (10 wt% solution in water).

-

Cross-linker: Diethylene Glycol Bis(2-propynyl) Ether (Stoichiometric ratio 1:1 Alkyne:Azide).

-

Catalyst:

+ Sodium Ascorbate.

-

-

Mixing: Mix the polymer and cross-linker solutions in a vial.

-

Initiation: Add the catalyst solution (1 mol% relative to alkyne).

-

Observation: Gelation typically occurs within 5–30 minutes at room temperature, forming a transparent hydrogel.

Safety & Handling

-

Hazards: Combustible liquid (H227). May cause skin and eye irritation.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep away from strong oxidizing agents and heavy metal salts (copper, silver) in basic conditions to avoid forming explosive acetylides.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

References

-

Organic Syntheses. General Procedures for Williamson Ether Synthesis and Propargylation. (Adapted methodology). Available at: [Link]

-

MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, and Electrochemical Behavior. (Contextual grounding for acetylenic inhibitors). Available at: [Link]

-

ResearchGate. Electrodeposition of Nickel and Corrosion Protection Mechanisms. (Contextual grounding for plating additives). Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]

- 4. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]

Technical Whitepaper: Diethylene Glycol Bis(2-propynyl) Ether

Advanced Bifunctional Linkers in Medicinal Chemistry & Material Science

Executive Summary

Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), frequently referred to in literature as Bis-propargyl-PEG2 , represents a critical class of homobifunctional linkers. Its molecular architecture—comprising a hydrophilic polyethylene glycol (PEG) core flanked by two reactive terminal alkyne groups—positions it as a linchpin in "Click Chemistry" applications.

Unlike rigid hydrophobic linkers, the PEG backbone confers water solubility and flexibility, reducing aggregation in bioconjugates. This whitepaper analyzes its physiochemical properties, delineates a validated synthesis protocol, and explores its mechanistic role in PROTAC (Proteolysis Targeting Chimera) development and electroplating leveling agents.

Molecular Architecture & Physiochemical Profile

The compound consists of a central diethylene glycol chain terminated at both ends by propargyl groups. This symmetry allows for simultaneous reaction at both termini, making it ideal for crosslinking or constructing symmetric dimers.

Chemical Structure: HC≡C-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-C≡CH

Table 1: Physiochemical Constants

| Property | Value | Context/Relevance |

| CAS Number | 126422-57-9 | Unique Identifier |

| Molecular Formula | C₁₀H₁₄O₃ | -- |

| Molecular Weight | 182.22 g/mol | Low MW facilitates cell permeability in drug design |

| Appearance | Colorless to pale yellow liquid | High purity is essential for optical applications |

| Density | 1.02 g/mL | Slightly denser than water |

| Boiling Point | 103 °C @ 6 mmHg | High boiling point requires vacuum distillation for purification |

| Refractive Index | -- | |

| Solubility | DCM, THF, Water (Miscible) | Amphiphilic nature due to ether oxygens |

| Flash Point | 79 °C | Combustible; requires Class IIIA handling |

Synthesis & Manufacturing Methodology

Objective: Synthesis of Diethylene Glycol Bis(2-propynyl) Ether via Williamson Ether Synthesis. Scale: Laboratory (100 mmol scale).

3.1 Reaction Mechanism

The synthesis involves the nucleophilic substitution of the halide from propargyl bromide by the alkoxide generated from diethylene glycol.

Figure 1: Williamson ether synthesis pathway for the production of bis-propargyl ethers.

3.2 Detailed Protocol

Safety Note: Propargyl bromide is a lachrymator and shock-sensitive. Sodium hydride (NaH) releases flammable hydrogen gas. Perform all steps under inert atmosphere (Nitrogen/Argon).

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser. Flush with Argon.

-

Activation: Suspend NaH (60% dispersion in oil, 8.8 g, 220 mmol) in anhydrous THF (200 mL). Cool to 0°C in an ice bath.

-

Deprotonation: Add Diethylene Glycol (10.6 g, 100 mmol) dropwise over 30 minutes. Evolution of

gas will occur. Stir for 1 hour at 0°C until gas evolution ceases. -

Alkylation: Add Propargyl Bromide (80% in toluene, 26 mL, ~240 mmol) dropwise via the addition funnel. Maintain temperature <10°C during addition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

-

Quenching: Cool to 0°C. Carefully add saturated

solution to quench excess hydride. -

Extraction: Remove THF under reduced pressure. Dilute residue with water (100 mL) and extract with Dichloromethane (3 x 100 mL).

-

Purification: Dry combined organics over

, filter, and concentrate. Purify via vacuum distillation (bp 103°C @ 6 mmHg) or silica gel flash chromatography (Hexanes:EtOAc 4:1) to yield the pure oil.

Reactivity Profile & Mechanisms

4.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The defining feature of this molecule is the terminal alkyne. In the presence of Cu(I), it reacts with azides to form stable 1,4-disubstituted 1,2,3-triazoles.

-

Why it matters: The triazole ring is bioisosteric to amide bonds but resistant to enzymatic hydrolysis, making it a robust linker for drug conjugates.

-

Bifunctionality: Because it has two alkynes, it can serve as a bridge between two azide-functionalized molecules (e.g., dimerizing a protein or crosslinking a polymer).

4.2 Electroplating Leveling Agent

In industrial applications, acetylenic ethers function as "Class II Brighteners" in nickel electroplating baths (Watts baths).

-

Mechanism: The alkyne group adsorbs onto high-current-density areas (peaks/protrusions) of the metal cathode. This inhibits deposition at the peaks, forcing the metal ions to deposit in the valleys, resulting in a leveled, mirror-bright finish.

-

Advantage: The PEG chain increases solubility in the electrolyte compared to pure hydrocarbon alkynes (like hexyne).

Applications in Drug Development[3][5][6]

5.1 PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a target protein ligand to an E3 ligase ligand.

-

Utility: Diethylene Glycol Bis(2-propynyl) Ether provides a "Click-ready" linker of defined length (~10 Å).

-

Workflow:

-

Ligand A is modified with an azide.[1]

-

Ligand B is modified with an azide.

-

The bis-alkyne linker connects them via double click reaction.

-

Figure 2: Assembly of PROTACs using bis-propargyl linkers via double Click Chemistry.

5.2 Hydrogel Formation

Researchers use this compound to crosslink azide-functionalized polymers (e.g., Azide-PEG or Azide-Hyaluronic Acid). The resulting hydrogels are chemically defined and cytocompatible, used for cell culture scaffolds or controlled drug release.

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Store at 2-8°C under inert gas (Argon). Alkyne ethers can form unstable peroxides upon prolonged exposure to air and light; check for peroxide formation before distillation.

-

Incompatibility: Strong oxidizing agents, copper (in the absence of ligands, can form explosive copper acetylides), and strong acids.

References

-

PubChem. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether (CID 11008566).[4][5] National Library of Medicine. Retrieved February 19, 2026, from [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[1] (Foundational reference for mechanism described in Section 4.1).

- Modern Electroplating. (2010). Nickel Plating: Brighteners and Leveling Agents. Wiley Online Library. (Reference for mechanism in Section 4.2).

Sources

Diethylene Glycol Bis(2-propynyl) Ether: Technical Monograph & Application Guide

CAS Number: 126422-57-9 Synonyms: 4,7,10-Trioxa-1,12-tridecadiyne; Bis-propargyl-PEG2; Diethylene glycol dipropargyl ether. Molecular Formula: C₁₀H₁₄O₃ Molecular Weight: 182.22 g/mol

Executive Summary

Diethylene Glycol Bis(2-propynyl) Ether is a discrete, homobifunctional crosslinker characterized by a diethylene glycol (DEG) core flanked by two terminal alkyne groups. Unlike polydisperse polyethylene glycol (PEG) linkers, this molecule offers precise stoichiometry and defined chain length (approx. 13 Å), making it a critical reagent in "Click Chemistry" (CuAAC) applications where structural definition is paramount.

This guide details the physicochemical architecture, validated synthesis protocols, and application workflows for this linker in drug delivery systems (hydrogels) and bioconjugation.

Chemical Architecture & Properties[2]

The molecule consists of a hydrophilic ether backbone providing water solubility, terminated by hydrophobic propargyl groups that serve as "spring-loaded" electrophiles for cycloaddition reactions.

Structural Analysis

-

Core: Diethylene glycol (3 oxygen atoms, 2 ethylene units). Provides flexibility and suppresses non-specific protein adsorption.

-

Termini: Propargyl ethers (

). These allow for bioorthogonal coupling with azides.

Physicochemical Data Table

| Property | Value | Context for Application |

| Physical State | Clear to light yellow liquid | Easy to dispense; miscible in most organic solvents (DCM, THF). |

| Boiling Point | >100°C (at reduced pressure) | High boiling point allows for elevated reaction temperatures if needed, though vacuum distillation is hazardous. |

| Solubility | Water, DMSO, DMF, Methanol | Amphiphilic nature allows use in both aqueous buffers (bioconjugation) and organic synthesis. |

| Refractive Index | Useful for monitoring purity fractions during flash chromatography. | |

| Stability | Air-sensitive; Peroxide former | Requires storage under inert gas (Argon/Nitrogen) at 2–8°C. |

Synthetic Pathway: Williamson Ether Synthesis

The synthesis of Diethylene Glycol Bis(2-propynyl) Ether follows a classic Williamson ether synthesis trajectory. However, achieving high bis-substitution (>98%) requires precise phase-transfer catalysis (PTC) to overcome the hydrophilicity of the diethylene glycol starting material.

Reaction Logic[3]

-

Deprotonation: Strong base (KOH/NaOH) removes protons from DEG hydroxyls.

-

Phase Transfer: Tetrabutylammonium bromide (TBAB) shuttles the alkoxide anion into the organic phase (or interface).

-

Substitution: The alkoxide attacks Propargyl Bromide via

mechanism.

Validated Protocol

Reagents:

-

Diethylene Glycol (1.0 eq)

-

Propargyl Bromide (2.5 eq, 80% in toluene) — Excess ensures complete bis-substitution.

-

Potassium Hydroxide (powdered, 4.0 eq)

-

Tetrabutylammonium Bromide (TBAB, 0.05 eq) — Catalyst.

-

Solvent: THF or Toluene (dry).

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.

-

Solubilization: Dissolve Diethylene Glycol and TBAB in THF. Cool to 0°C.

-

Activation: Add powdered KOH slowly to maintain temperature <5°C. Stir for 30 mins to generate the dialkoxide.

-

Alkylation: Add Propargyl Bromide dropwise via an addition funnel over 1 hour. Critical: Exothermic reaction. Maintain <10°C to prevent alkyne polymerization.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quenching: Filter off the KBr salts. Concentrate the filtrate under reduced pressure.

-

Purification:

-

Resuspend residue in DCM; wash with water (3x) to remove mono-substituted byproducts and unreacted DEG.

-

Dry over

. -

Final Polish: Flash chromatography (Hexane:Ethyl Acetate gradient) is recommended over distillation to avoid thermal hazards.

-

Synthesis Visualization (DOT)

Figure 1: Phase-transfer catalyzed synthesis pathway ensuring high-yield bis-substitution.

Functional Application: Click Chemistry Crosslinking

The primary utility of this molecule is as a homobifunctional crosslinker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism: The 1,4-Regioselective Triazole Formation

When reacted with azide-functionalized polymers (e.g., Azide-PEG-Azide or Azide-modified proteins), this linker forms a 1,2,3-triazole ring. This linkage is chemically inert, resistant to hydrolysis/oxidation, and biocompatible.

Protocol: Hydrogel Formation (Drug Delivery Matrix)

This protocol describes forming a hydrogel by crosslinking a 4-arm Azide-PEG with Diethylene Glycol Bis(2-propynyl) Ether.

-

Stock Solutions:

-

Polymer A: 4-Arm PEG-Azide (10% w/v in PBS).

-

Linker B: Diethylene Glycol Bis(2-propynyl) Ether (dissolved in minimal DMSO, then diluted in PBS).

-

Catalyst:

(10 mM) + Sodium Ascorbate (50 mM).

-

-

Stoichiometry: Calculate molar ratio of Alkyne:Azide = 1:1.

-

Mixing: Combine Polymer A and Linker B.

-

Initiation: Add Catalyst mixture.

-

Gelation: Vortex immediately. Gelation occurs within 5–30 minutes depending on temperature and concentration.

-

Purification: Dialyze the hydrogel against water (using EDTA) to chelate and remove Copper ions (cytotoxic).

Crosslinking Logic Visualization (DOT)

Figure 2: CuAAC crosslinking mechanism forming stable triazole networks.

Safety, Handling & Storage (Critical)

Working with propargyl ethers requires strict adherence to safety protocols due to the high energy of the triple bond and ether functionality.

Shock Sensitivity & Explosive Potential

-

Acetylides: Terminal alkynes can react with heavy metals (Copper, Silver, Mercury) to form explosive metal acetylides.

-

Rule: Never use copper needles or metal spatulas when handling the neat liquid. Use glass or plasticware.

-

Rule: During the "Click" reaction, copper is used in solution (complexed), which is safe, but waste must be treated with EDTA before disposal to prevent accumulation in drains.

-

Peroxide Formation

-

As an ether, this molecule can form explosive peroxides upon exposure to air.

-

Test: Test for peroxides using starch-iodide paper before distillation or heating.

-

Storage: Store under Argon atmosphere at 4°C.

Toxicity

-

Propargyl bromide (precursor) is a potent lachrymator and alkylating agent. Ensure the final product is free of bromide traces (validate via Silver Nitrate test or Mass Spec).

References

-

TCI Chemicals. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether (Product D4581).[1] Retrieved from

-

ChemicalBook. (2024). Diethylene Glycol Bis(2-propynyl) Ether Properties and Synthesis. Retrieved from

-

Sharpless, K. B., et al. (2002).[2] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Foundational text on CuAAC mechanism).

- Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Review of catalyst systems used with propargyl ethers).

-

BroadPharm. (2021). Click Chemistry Reagents and Protocols. Retrieved from

Sources

Diethylene Glycol Bis(2-propynyl) Ether synonyms and CAS number

Topic: Diethylene Glycol Bis(2-propynyl) Ether: Technical Whitepaper Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Crosslinking Architectures in Click Chemistry and PROTAC Design

Executive Summary

Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9) is a homobifunctional crosslinker characterized by a diethylene glycol (PEG2) core flanked by two terminal alkyne (propargyl) groups.[1][2] In the landscape of modern drug discovery, particularly within Proteolysis Targeting Chimeras (PROTACs) and bioconjugation , this molecule serves as a critical "Click-ready" linker. Its short, hydrophilic PEG spacer provides conformational flexibility and water solubility, while the terminal alkynes enable rapid, bioorthogonal coupling with azide-functionalized biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide dissects the chemical identity, synthesis logic, and application protocols for this compound, moving beyond basic data to provide actionable, field-proven insights for experimental design.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

CAS Number: 126422-57-9[1][2][3][4]

Synonyms & Nomenclature

-

Common: Diethylene glycol dipropargyl ether; Bis-propargyl-PEG2

-

Structural: 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne[1][3]

-

Acronyms: PEG2-bis-alkyne

Key Physical Properties

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 182.22 g/mol | Ideal for low-MW linkers in PROTACs to maximize cell permeability. |

| Appearance | Colorless to light yellow liquid | Yellowing indicates oxidation or polymerization; store under inert gas. |

| Boiling Point | ~103 °C @ 6 mmHg | High boiling point allows for elevated reaction temperatures if required. |

| Density | 1.02 g/mL | Slightly denser than water; facilitates phase separation in organic extractions. |

| Solubility | Organic solvents (DCM, THF), Water | Amphiphilic nature aids in coupling hydrophobic warheads to hydrophilic E3 ligase ligands. |

Synthesis & Manufacturing Logic

Expert Insight: While commercially available, in-house synthesis is often required to ensure fresh, non-polymerized material for sensitive kinetic studies. The standard route is a Williamson Ether Synthesis.

Reaction Logic

The synthesis involves the double alkylation of diethylene glycol with propargyl bromide. Critical Control Point: The reaction is exothermic. Temperature control (<20°C during addition) is vital to prevent the base-catalyzed polymerization of the propargyl groups, which results in a viscous, unusable tar.

Validated Synthesis Protocol

Reagents: Diethylene glycol (1.0 eq), Propargyl bromide (2.5 eq, 80% in toluene), KOH (4.0 eq), Toluene (Solvent), Tetrabutylammonium bromide (TBAB, 0.05 eq - Phase Transfer Catalyst).

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon flow.

-

Solvation: Dissolve diethylene glycol and TBAB in Toluene.

-

Deprotonation: Add powdered KOH slowly at 0°C. Why: Finely powdered KOH increases surface area for the heterogeneous reaction.

-

Alkylation: Add propargyl bromide dropwise over 60 minutes, maintaining internal temp <10°C.

-

Reflux: After addition, warm to room temperature, then heat to 40-50°C for 4-6 hours. Note: Do not exceed 60°C to avoid alkyne degradation.

-

Workup: Quench with ice water. Extract organic layer.[5] Wash with brine.[5] Dry over

. -

Purification: Vacuum distillation (0.5 mmHg).

Mechanism of Action: Click Chemistry & PROTACs[2]

The primary utility of Diethylene Glycol Bis(2-propynyl) Ether lies in its ability to undergo CuAAC (Click Chemistry) .[2]

The "Click" Mechanism

The terminal alkyne groups react with organic azides in the presence of Cu(I) to form 1,4-disubstituted 1,2,3-triazoles. This linkage is:

-

Bioorthogonal: Does not interfere with native biochemical processes.

-

Chemically Stable: Resistant to hydrolysis, oxidation, and reduction.

-

Rigid yet Flexible: The triazole ring adds rigidity, while the PEG core maintains flexibility.

Visualization: Synthesis & Click Workflow

The following diagram illustrates the chemical structure and its transformation into a PROTAC linker system.

Figure 1: Synthesis workflow from precursors to PROTAC assembly via Double Click Chemistry.

Experimental Protocol: Bioconjugation

Trustworthiness: This protocol uses a Cu(I)-stabilizing ligand (THPTA) to prevent copper-mediated oxidative damage to proteins, a common failure point in "textbook" protocols.

Objective: Crosslinking two azide-functionalized small molecules using Diethylene Glycol Bis(2-propynyl) Ether.

Reagents

-

Linker: Diethylene Glycol Bis(2-propynyl) Ether (10 mM in DMSO).

-

Azide 1 & 2: Target molecules (10 mM in DMSO).

-

Catalyst:

(20 mM in water). -

Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).

Step-by-Step Methodology

-

Ligand Complexation: Premix

(10 µL) and THPTA (20 µL). Incubate for 5 mins. Why: This forms the catalytic complex prior to exposure to reactants, protecting the alkyne from homocoupling. -

Reaction Assembly: In a 1.5 mL tube, combine:

-

PBS Buffer (pH 7.4) - up to final volume.

-

Azide 1 (1.0 eq).

-

Azide 2 (1.0 eq).

-

Linker (1.0 eq) - Add slowly while vortexing.

-

-

Catalysis Initiation: Add the Cu-THPTA complex (5 mol% relative to alkyne).

-

Reduction: Add Sodium Ascorbate (10 eq). Why: Reduces Cu(II) to the active Cu(I) species.

-

Incubation: Purge headspace with

, cap, and incubate at 25°C for 1-2 hours in the dark. -

Quenching: Add EDTA (10 mM final) to chelate copper.

-

Analysis: Monitor conversion via LC-MS. The product will show a mass shift corresponding to the formation of two triazole rings.

Safety & Regulatory (SDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

H227: Combustible liquid.

-

H315/H319: Causes skin and eye irritation.

-

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Alkyne ethers can form peroxides upon prolonged exposure to air; test for peroxides before distillation.

-

Disposal: Do not concentrate to dryness if peroxides are suspected. Dispose of via organic waste streams containing no heavy metals (unless quenched).

References

-

ChemicalBook. (2025). Diethylene Glycol Bis(2-propynyl) Ether Chemical Properties and Uses. Link

-

Tokyo Chemical Industry (TCI). (2025). Product Specification: Diethylene Glycol Bis(2-propynyl) Ether (D4581).[1][2] Link

-

PubChem. (2025). Compound Summary: Diethylene Glycol Bis(2-propynyl) Ether (CID 11008566).[1][3] National Library of Medicine. Link[1]

-

Jiang, X., et al. (2018). Design, synthesis and biological activity of novel demethylvancomycin dimers against vancomycin-resistant Enterococcus faecalis. Tetrahedron, 74(27), 3527–3533.[2] (Demonstrates use as a linker). Link

-

RSC Polymer Chemistry. (2014). “Clickable PEG” via anionic copolymerization of ethylene oxide and glycidyl propargyl ether. (Context for propargyl ether reactivity). Link

Sources

Synthesis of 4,7,10-Trioxa-1,12-tridecadiyne: A Technical Guide

CAS Number: 126422-57-9

Synonyms: Diethylene glycol bis(2-propynyl) ether; Bis(propargyl) diethylene glycol; 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne.[1]

Molecular Formula:

Executive Summary

This guide details the synthesis of 4,7,10-Trioxa-1,12-tridecadiyne , a critical homobifunctional linker used extensively in "Click" chemistry (CuAAC), PROTAC linker design, and bioconjugation. The molecule features a diethylene glycol (DEG) backbone terminated by two terminal alkyne groups, enabling precise bio-orthogonal coupling.

We present two distinct synthetic methodologies:

-

Method A (High-Purity): Sodium Hydride (NaH) mediated etherification in anhydrous THF. Ideal for small-scale, high-purity research applications.

-

Method B (Scalable): Phase Transfer Catalysis (PTC) using KOH/Toluene. Ideal for gram-to-kilogram scale synthesis with simplified workup.

Retrosynthetic Analysis

The synthesis relies on a classic Williamson Ether Synthesis . The target molecule is disconnected at the ether linkages flanking the diethylene glycol core.

Strategic Disconnection:

-

Nucleophile: Diethylene Glycol (DEG) dianion.

-

Electrophile: Propargyl Bromide (3-bromopropyne).

-

Mechanism:

nucleophilic substitution.

Figure 1: Retrosynthetic disconnection showing the core building blocks.

Safety & Handling Protocols

Critical Warning: This synthesis involves hazardous reagents.

-

Propargyl Bromide: A potent lachrymator and shock-sensitive explosive if dried completely. Always handle as a solution (typically 80% in toluene). Never distill to dryness.

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Use under inert atmosphere (

or Ar). -

Peroxides: Polyethylene glycol ethers can form explosive peroxides upon prolonged storage and exposure to air. Test for peroxides before distillation.

Method A: High-Purity Synthesis (NaH/THF)

Best for: Drug discovery applications requiring >98% purity and minimal side products.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Diethylene Glycol (DEG) | 1.0 | Core Scaffold |

| Sodium Hydride (60% in oil) | 2.5 | Base (Deprotonation) |

| Propargyl Bromide (80% in PhMe) | 3.0 | Electrophile |

| Tetrahydrofuran (THF) | Solvent | Anhydrous Medium |

| Ammonium Chloride (sat. aq.) | Quench | Proton Source |

Experimental Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Base Suspension: Add NaH (2.5 eq) to the flask. Wash twice with anhydrous hexane to remove mineral oil (optional but recommended for easier purification). Resuspend in anhydrous THF (

). -

Deprotonation: Add Diethylene Glycol (1.0 eq) dropwise to the NaH suspension at

.-

Observation: Vigorous evolution of

gas. -

Time: Stir at

for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure formation of the dialkoxide.

-

-

Alkylation: Cool the mixture back to

. Add Propargyl Bromide (3.0 eq) dropwise via the addition funnel over 20 minutes.-

Note: The reaction is exothermic. Control addition rate to maintain temp <

.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1). Stain with

(alkyne shows yellow/brown spot).

-

-

Quenching: Cool to

. Carefully add saturated -

Workup:

-

Evaporate THF under reduced pressure.

-

Dissolve residue in Water/DCM (1:1).

-

Extract aqueous layer with DCM (3x).

-

Wash combined organics with Brine, dry over

, and filter.

-

-

Purification:

-

Distillation: Vacuum distillation is the preferred method. B.p. 103–105 °C at 6 mmHg .

-

Chromatography: If distillation is not possible, use silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes).

-

Method B: Scalable Synthesis (PTC Conditions)

Best for: Large-scale preparation (>10g) where ease of handling and cost are prioritized.

Reagents

-

Base: Potassium Hydroxide (KOH), finely powdered (4.0 eq).

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

-

Solvent: Toluene or DCM.

Experimental Workflow

Figure 2: Phase Transfer Catalysis (PTC) workflow for scalable synthesis.

Key Advantage: This method avoids the use of pyrophoric NaH and anhydrous solvents, making it safer for scale-up. The biphasic system (Solid/Liquid) is driven by the phase transfer catalyst (TBAB).

Characterization & Validation

The product is a colorless to pale yellow oil.[1][]

NMR Spectroscopy Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 2.43 | Triplet ( | 2H | Terminal Alkyne ( | |

| 3.65 – 3.72 | Multiplet | 8H | DEG Backbone ( | |

| 4.20 | Doublet ( | 4H | Propargylic ( | |

| 58.4 | Propargylic | |||

| 69.1, 70.4, 70.6 | DEG Backbone Carbons | |||

| 74.5 | Terminal Alkyne ( | |||

| 79.6 | Internal Alkyne ( |

Physical Properties[1][2][3][4]

-

Boiling Point: 103 °C (6 mmHg) / 146-148 °C (4 mmHg for diamine analog - Note: Alkyne is lower boiling).

-

Density: ~1.02 g/mL at

. -

Refractive Index (

): 1.46.

Applications in Drug Development

-

PROTAC Linkers: The DEG core provides water solubility and flexibility, while the terminal alkynes allow for "double-click" conjugation to E3 ligase ligands and warheads.

-

Activity-Based Protein Profiling (ABPP): Used as a cleavable or non-cleavable probe linker.

-

Macrocyclization: Reacting with diazides to form macrocyclic peptide mimetics.

References

-

MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 2010.[3] Retrieved from [Link]

Sources

Diethylene Glycol Bis(2-propynyl) Ether: Technical Guide to Synthesis, Properties, and Applications

Abstract Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9), frequently referred to as Bis-propargyl-PEG2 , is a homobifunctional crosslinker characterized by terminal alkyne groups.[1] Its molecular architecture—a hydrophilic diethylene glycol (PEG2) spacer flanked by reactive propargyl moieties—makes it a critical reagent in "Click Chemistry" (CuAAC), PROTAC linker design, and advanced polymer synthesis. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and application workflows.

Part 1: Chemical Identity & Physicochemical Profile[2]

The precise characterization of Diethylene Glycol Bis(2-propynyl) Ether is fundamental for stoichiometric calculations in bioconjugation and polymerization.

Core Identifiers

| Property | Specification |

| Chemical Name | Diethylene Glycol Bis(2-propynyl) Ether |

| IUPAC Name | 3-[2-[2-(prop-2-ynoxy)ethoxy]ethoxy]prop-1-yne |

| Common Synonyms | Bis-propargyl-PEG2; 4,7,10-Trioxatrideca-1,12-diyne; PEG2-bis-alkyne |

| CAS Number | 126422-57-9 |

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| SMILES | C#CCOCCOCCOCC#C |

Physical Properties[3]

-

Appearance: Colorless to light yellow liquid.[2]

-

Density:

at 25°C. -

Boiling Point:

at 6 mmHg (Vacuum distillation required for purification). -

Solubility: Soluble in organic solvents (DCM, THF, DMSO) and water (due to the PEG backbone).

Part 2: Synthesis & Manufacturing Methodology

The synthesis of Diethylene Glycol Bis(2-propynyl) Ether follows a classic Williamson Ether Synthesis pathway. This reaction involves the nucleophilic substitution of a propargyl halide by the alkoxide of diethylene glycol.

Reaction Mechanism

The process relies on the deprotonation of diethylene glycol (DEG) by a strong base (typically NaH or KOH) to form a dianion, which subsequently attacks propargyl bromide via an

Key Reaction Parameters:

-

Stoichiometry: Excess propargyl bromide (2.2 – 2.5 equivalents) is required to ensure complete bis-functionalization.

-

Temperature: Controlled at

to -

Solvent: Anhydrous THF or DMF is preferred to solvate the alkoxide intermediate.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis pathway via Williamson Ether Synthesis, highlighting critical purification steps.

Part 3: Applications in Advanced Research

The terminal alkyne groups make this molecule a "Click-ready" reagent. It is primarily used as a homobifunctional linker in chemical biology and materials science.

Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows this linker to conjugate two azide-functionalized molecules. This is extensively used in:

-

PROTACs (Proteolysis Targeting Chimeras): Joining an E3 ligase ligand to a target protein ligand. The PEG2 spacer provides flexibility and improved solubility.

-

Macrocyclization: Reacting with diazides to form cyclic peptides or polymers.

-

Surface Modification: Anchoring biomolecules to azide-functionalized surfaces (e.g., gold nanoparticles, silica).

Visualization: Crosslinking Mechanism

Figure 2: Mechanism of homobifunctional crosslinking via CuAAC Click Chemistry.

Electroplating & Corrosion Inhibition

Beyond bio-applications, acetylenic ethers are used in industrial electroplating.

-

Nickel Plating: Acts as a leveling agent and brightener. The alkyne

-electrons interact with the metal cathode, inhibiting crystal growth and promoting a smooth, bright finish. -

Corrosion Inhibition: The electron-rich alkyne groups adsorb onto metal surfaces (e.g., steel), forming a protective film that prevents acid corrosion.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

H NMR (

-

ppm (

-

ppm (

-

ppm (

-

ppm (

Infrared Spectroscopy (FT-IR)

-

:

-

:

-

:

Part 5: Safety & Handling

While not classified as a highly hazardous substance (e.g., non-carcinogenic), standard laboratory safety is required due to the reactivity of alkyne groups.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyne ethers can form peroxides upon prolonged exposure to air and light.

-

Stability: Avoid contact with strong acids (hydration of alkyne) and heavy metal salts (silver/copper) in the absence of ligands, as they can form explosive metal acetylides.

-

PPE: Wear nitrile gloves and safety goggles. Ensure synthesis is performed in a fume hood to avoid inhalation of propargyl bromide vapors (if synthesizing).

References

-

PubChem. (n.d.).[1] Compound Summary: Diethylene Glycol Bis(2-propynyl) Ether (CID 11008566).[1][3][2] National Library of Medicine. Retrieved from [Link][3]

Sources

Navigating the Safety Landscape of Diethylene Glycol Bis(2-propynyl) Ether: A Technical Guide for Researchers

This guide provides an in-depth exploration of the safety considerations, handling protocols, and chemical properties of Diethylene Glycol Bis(2-propynyl) Ether (CAS No. 126422-57-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet (SDS) to offer a nuanced understanding of this versatile bifunctional linker. We will delve into the rationale behind safety procedures, grounded in the compound's chemical structure and potential reactivity, ensuring a scientifically sound and practical approach to its use in the laboratory.

Chemical Identity and Physicochemical Properties

Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional crosslinker featuring a diethylene glycol backbone and two terminal alkyne groups.[1] This structure imparts a unique combination of hydrophilicity, from the polyethylene glycol (PEG) core, and reactivity, from the propargyl ether functionalities. These characteristics make it a valuable tool in bioconjugation, materials science, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1]

A clear understanding of its physical properties is the foundation of safe handling. The following table summarizes key physicochemical data:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | TCI |

| Boiling Point | 103 °C at 6 mmHg | [1] |

| Density | 1.02 g/mL | ChemicalBook |

| Flash Point | 79 °C | PureSynth |

| Solubility | Soluble in many organic solvents | Chem-Impex |

Hazard Identification and Classification: A Critical Analysis

There is a notable discrepancy in the classification of Diethylene Glycol Bis(2-propynyl) Ether across different suppliers. One Safety Data Sheet (SDS) classifies the substance as "not a hazardous substance or mixture" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as per European Union regulations.[3] However, other suppliers have assigned the GHS hazard statement H227: Combustible liquid . [TCI, PureSynth]

This discrepancy may arise from different interpretations of the GHS criteria or the specific data sets used for classification. The flash point of 79 °C firmly places this compound in the category of a combustible liquid. Therefore, for the highest standard of safety, it is imperative to handle Diethylene Glycol Bis(2-propynyl) Ether as a combustible liquid . This classification necessitates specific precautions to mitigate the risk of fire.

The Reactivity of Propargyl Ethers: Beyond Combustibility

The terminal alkyne groups, while essential for the utility of this molecule in "click chemistry" and other coupling reactions, also introduce specific reactivity hazards that must be managed.[1]

Peroxide Formation

Ethers are known to form explosive peroxides upon exposure to air and light.[6] While some sources state that hazardous polymerization will not occur with similar propargyl ethers, the potential for peroxide formation in ethers is a well-documented and serious hazard.[6][7] Therefore, it is crucial to implement the following preventative measures:

-

Inert Atmosphere Storage: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

-

Protection from Light: Use amber vials or store in a dark location to prevent photo-initiated peroxide formation.

-

Dated Inventory: Clearly label the container with the date of receipt and the date of opening.

-

Peroxide Testing: For containers that have been opened and stored for an extended period, it is prudent to test for the presence of peroxides before use, especially before any heating or distillation.[6]

Reactivity of Terminal Alkynes

The terminal C-H bond on the alkyne is weakly acidic and can be deprotonated by strong bases to form acetylides. These acetylides can be reactive and, in some cases, unstable. While not a primary hazard under typical bioconjugation conditions, this reactivity should be considered when designing synthetic routes involving strong bases.

Safe Handling and Storage Protocols

A multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and sound laboratory practices, is essential when working with Diethylene Glycol Bis(2-propynyl) Ether.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.[8]

-

Ignition Source Control: Due to its combustible nature, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the handling area.[9]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling Diethylene Glycol Bis(2-propynyl) Ether:

Caption: Recommended PPE for handling Diethylene Glycol Bis(2-propynyl) Ether.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[10] As previously mentioned, storage under an inert atmosphere and protection from light are best practices.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spills

The appropriate response to a spill will depend on its size and location. The following workflow provides a general guideline:

Caption: General workflow for responding to a spill.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Conclusion

Diethylene Glycol Bis(2-propynyl) Ether is a valuable research tool with a generally favorable safety profile, particularly in the context of other highly reactive chemical linkers. However, its classification as a combustible liquid and the inherent reactivity of its propargyl ether functionalities necessitate a diligent and informed approach to its handling and storage. By understanding the chemical principles that underpin these safety recommendations, researchers can confidently and safely incorporate this versatile molecule into their workflows, advancing the frontiers of science and medicine.

References

- Risk or Danger?

- PubChem. (n.d.). Propargyl ether.

- What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? (2014, October 14).

- Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (2025, January). University of Nevada, Reno Environmental Health & Safety.

- Fisher Scientific. (2011, December 15).

- ChemPep. (n.d.). Overview of PEG Linkers.

- Fisher Scientific. (n.d.).

- ClickSafety. (n.d.). Chemical Safety and Hazardous Substances Courses.

- Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety.

- Merck Millipore. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Diethylene glycol diethyl ether.

- Benchchem. (n.d.). How to prevent peroxide formation in stored diethylene glycol monohexyl ether.

- 4 Essential Steps For Keeping Flammable Liquids In The Labor

- Thermo Fisher Scientific. (2025, September 6).

- TCI Chemicals. (2018, October 3).

- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug

- BroadPharm. (2020, December 11).

- Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.

- The interactive lab primer - working safely. (n.d.).

- ChemicalBook. (2026, January 4). Diethylene Glycol Bis(2-propynyl) Ether.

- PubChem. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether.

- Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals.

- Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... (n.d.).

- BOC Sciences. (n.d.).

- Existing Chemical Hazard Assessment Report. (n.d.).

- Table 2 – GHS Hazard Classifications for Common Industrial Coatings Raw M

- TCI Chemicals. (2025, September 8). SAFETY DATA SHEET - Diethylene Glycol Bis(2-propynyl) Ether.

- Revision of the opinion of on diethylene glycol monoethyl ether (DEGEE)

- PureSynth. (n.d.). Diethylene Glycol Bis(2-Propynyl) Ether 98.0%(GC).

- TCI Chemicals. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether.

- Chem-Impex. (n.d.). Diethylene glycol bis(2-propynyl) ether.

Sources

- 1. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]

- 2. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chempep.com [chempep.com]

- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]

- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 10. ehs.stanford.edu [ehs.stanford.edu]

Technical Guide: Solubility Profile and Solvent Selection for Diethylene Glycol Bis(2-propynyl) Ether

CAS Number: 126422-57-9

Synonyms: 4,7,10-Trioxa-1,12-tridecadiyne; Bis-propargyl-PEG2; Diethylene glycol dipropargyl ether

Molecular Formula:

Executive Summary

Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional crosslinker widely utilized in "Click Chemistry" (Cu(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC).[1] Its structure consists of a hydrophilic diethylene glycol (PEG2) core flanked by two hydrophobic, reactive propargyl groups.

This unique amphiphilic architecture dictates its solubility profile: it exhibits broad solubility in polar organic solvents (DMSO, DMF, DCM) and good solubility in water , making it an ideal bridge between organic synthesis and aqueous bioconjugation protocols. This guide provides the physicochemical basis for solvent selection, empirical solubility data, and detailed protocols for handling this reagent in drug development and materials science workflows.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this ether, one must understand the competition between its structural motifs:

-

The PEG Core (Hydrophilic/Polar): The central

chain contains ether oxygens that act as hydrogen bond acceptors. This motif drives solubility in water, alcohols, and polar aprotic solvents. -

The Propargyl Termini (Hydrophobic/Reactive): The terminal alkyne groups (

) add non-polar character. While they increase lipophilicity compared to a hydroxyl group, they are not sufficiently large to overcome the water-solubility conferred by the PEG core in this short-chain molecule. -

Resultant LogP: The partition coefficient (logP) is estimated to be near 0.4 – 0.6 , comparable to Diethylene Glycol Diethyl Ether (Ethyl Diglyme). This indicates a molecule that "straddles" the boundary, soluble in both aqueous buffers and organic extraction solvents.

Solvation Mechanism Visualization

Figure 1: Mechanistic interactions driving solubility. The molecule's ether core facilitates water solubility, while the carbon skeleton ensures compatibility with organic solvents.[2]

Empirical Solubility Data & Solvent Compatibility

The following table categorizes solvents based on their utility for specific experimental phases involving Diethylene Glycol Bis(2-propynyl) Ether.

| Solvent Class | Representative Solvents | Solubility Status | Primary Application |

| Polar Aprotic | DMSO, DMF , Acetonitrile | Miscible / High | Stock Solutions , Bioconjugation, Click Chemistry |

| Chlorinated | DCM , Chloroform | Miscible / High | Organic Synthesis, Extraction, Chromatography |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Solvent exchange, Cleaning |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Soluble | Reaction medium, Precipitation (as non-solvent for polymers) |

| Aqueous | Water, PBS, TRIS Buffer | Soluble | Bioconjugation (often with <10% DMSO co-solvent) |

| Hydrocarbons | Hexane, Toluene | Moderate to Low | Toluene is usable; Hexane often used to precipitate polymers derived from this linker.[3] |

Critical Note on "Click" Chemistry

For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the standard solvent system is DMSO/Water or t-Butanol/Water . This linker is perfectly compatible with both systems.

-

Recommendation: Dissolve the linker in a minimal volume of DMSO first, then dilute into the aqueous reaction buffer. This prevents transient micro-emulsions and ensures rapid kinetic availability.

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Target Concentration: 100 mM (approx. 18.2 mg/mL) Storage: -20°C, under Nitrogen/Argon.

-

Weighing: Accurately weigh 182 mg of Diethylene Glycol Bis(2-propynyl) Ether into a tared, amber glass vial.

-

Solubilization: Add 10.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) or DMF .

-

Mixing: Vortex for 15–30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Solubility Limit Determination (Visual Cloud Point Method)

Use this protocol if you are testing a novel solvent system (e.g., a specific polymer formulation).

-

Aliquot Solvent: Place 500 µL of the target solvent in a clear glass HPLC vial.

-

Titration: Add the linker in 10 µL increments (approx. 10.2 mg per addition).

-

Observation: Vortex after each addition.

-

Soluble: Solution remains clear.

-

Insoluble/Saturated: Solution becomes turbid, oily droplets form at the bottom, or phase separation occurs.

-

-

Calculation: Solubility Limit (mg/mL) = (Total Mass Added) / 0.5 mL.

Workflow: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended downstream application.

Figure 2: Decision matrix for solvent selection based on experimental goals.

Safety & Handling (E-E-A-T)

While Diethylene Glycol Bis(2-propynyl) Ether is generally stable, specific hazards associated with its functional groups must be managed.

-

Peroxide Formation: Like all ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.

-

Mitigation: Store under inert gas (Nitrogen or Argon). Test for peroxides before distilling.

-

-

Acetylide Formation: Terminal alkynes can form shock-sensitive acetylides with heavy metals (Copper, Silver, Mercury).

-

Mitigation: Avoid contact with metallic copper powder (use Cu(I) salts or chelates like TBTA for click chemistry). Do not use metal spatulas if dried residue is present.

-

-

Flammability: Treat as a combustible liquid (Flash point > 70°C).

References

-

BroadPharm. Bis-propargyl-PEG2 Product Page & Solubility Data. Retrieved from

-

TCI Chemicals. Diethylene Glycol Bis(2-propynyl) Ether Safety Data Sheet (SDS). Retrieved from

-

Fisher Scientific. Diethylene Glycol Bis(2-propynyl) Ether Product Specifications. Retrieved from

-

ChemicalBook. 126422-57-9 Chemical Properties and Uses. Retrieved from

-

BenchChem. Comparative Analysis of Bis-Propargyl-PEG Linkers. Retrieved from

Sources

Mastering Homobifunctional PEG Linkers: Mechanisms, Chemistries, and Protocols

Introduction: The Physicochemical Foundation

Homobifunctional Polyethylene Glycol (PEG) linkers are the workhorses of bioconjugation, defined by their symmetry: identical reactive groups (X) flanking a PEG spacer (

The utility of these linkers rests on two physicochemical pillars:

-

The Stealth Effect: The ethylene oxide units (

) form a hydration shell via hydrogen bonding with water. This increases the hydrodynamic radius of the conjugate, masking it from immunogenic detection and reducing aggregation—a phenomenon known as the "stealth" effect. -

The Entropic Spring: Long PEG chains act as entropic springs. In protein-protein interaction (PPI) studies, the flexibility of the PEG spacer allows the reactive ends to "search" for binding partners across dynamic distances, a distinct advantage over rigid alkyl linkers.

Reactive Group Chemistries & Mechanisms

Selecting the correct chemistry is not merely about reactivity; it is about specificity and hydrolytic stability .

A. Amine-Reactive: NHS Esters[1][2][3][4][5][6][7][8]

-

Target: Primary amines (

) on Lysine residues and the N-terminus.[1] -

Mechanism: Nucleophilic attack.[2] The amine attacks the carbonyl of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[2]

-

Critical Constraint: Hydrolysis vs. Aminolysis. Water competes with the amine for the ester. At pH > 8.0, hydrolysis accelerates significantly, potentially deactivating the linker before it finds a protein target.

B. Thiol-Reactive: Maleimides[9][10]

-

Target: Sulfhydryl groups (

) on Cysteine residues.[3] -

Mechanism: Michael addition. The thiolate anion attacks the double bond of the maleimide ring.

-

Critical Constraint: pH Specificity.

Comparative Chemistry Matrix

| Feature | NHS / Sulfo-NHS | Maleimide | Hydrazide |

| Primary Target | Primary Amines (Lys, N-term) | Sulfhydryls (Cys) | Oxidized Carbohydrates (Aldehydes) |

| Optimal pH | pH 7.2 – 8.0 | pH 6.5 – 7.5 | pH 5.5 – 7.0 |

| Bond Formed | Amide (Permanent) | Thioether (Permanent*) | Hydrazone (Reversible/pH sensitive) |

| Major Competitor | Hydrolysis (Fast) | Hydrolysis (Slow) | Oxidation efficiency |

| Solubility | Low (unless Sulfo-NHS used) | Low | Moderate |

*Note: Thioether bonds can undergo retro-Michael addition over long periods in plasma, exchanging with albumin.

Visualization: The NHS-Ester Reaction Pathway

The following diagram illustrates the competitive kinetics between the desired conjugation (Aminolysis) and the waste pathway (Hydrolysis).

Figure 1: Kinetic competition in NHS-ester conjugation. High pH accelerates both pathways, but hydrolysis often dominates if protein concentration is low.

Experimental Protocol: Protein-Protein Crosslinking

Scenario: Crosslinking two interacting proteins using SG-PEG-SG (Succinimidyl Glutarate PEG, an NHS-ester).

Phase 1: Preparation & Causality

-

Buffer Selection: Use PBS (Phosphate Buffered Saline), pH 7.4 .

-

Why? You must strictly avoid primary amine buffers (Tris, Glycine, Imidazole). These will react with the NHS ester immediately, quenching the reagent before it touches your protein.

-

-

Reagent Handling: Dissolve the PEG linker in dry DMSO or DMF immediately before use.[1]

-

Why? NHS esters hydrolyze in minutes in aqueous solution. DMSO protects the ester until the moment of injection.

-

Phase 2: The Workflow

-

Protein Equilibration:

-

Adjust protein concentration to 1–5 mg/mL .

-

Reasoning: Higher concentrations favor intermolecular crosslinking (Protein A + Protein B). Dilute conditions (<0.5 mg/mL) favor intramolecular (A connects to itself) or hydrolysis.

-

-

Linker Addition (The Critical Step):

-

Add the DMSO-dissolved linker to the protein sample.

-

Stoichiometry: Use a 20-fold molar excess of linker over protein.[1]

-

Calculation: If Protein is 50 kDa (0.1 mM), add Linker to 2 mM final concentration.

-

Tip: Keep organic solvent volume < 10% to prevent protein denaturation.

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Note: 4°C slows hydrolysis more than it slows aminolysis, which can improve efficiency for unstable proteins.

-

-

Quenching:

-

Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Mechanism:[6] The massive excess of primary amines in Tris rapidly consumes any remaining active NHS esters, stopping the reaction precisely to ensure reproducibility.

-

-

Purification (Optional but Recommended):

-

Use a Zeba Spin Desalting Column or Dialysis to remove the hydrolyzed linker and Tris byproducts.

-

Phase 3: Workflow Diagram

Figure 2: Step-by-step decision tree for NHS-PEG crosslinking, emphasizing buffer compatibility.

Troubleshooting & Optimization (The "Expertise" Layer)

A self-validating system requires recognizing failure modes.

| Symptom | Probable Cause | Corrective Action |

| No Conjugation Observed | Hydrolysis of NHS ester | Ensure DMSO stock is anhydrous. Do not store aqueous linker solutions. |

| Interfering Buffer | Check for Tris, Glycine, or Sodium Azide in the protein buffer. Dialyze into PBS.[1] | |

| Precipitation / Aggregation | Over-crosslinking | Reduce molar excess (try 5x or 10x). Reduce protein concentration.[7] |

| Hydrophobicity change | Use a longer PEG spacer (e.g., PEG12 instead of PEG4) to increase solubility. | |

| Smear on SDS-PAGE | Polymerization | "Laddering" occurs when homobifunctional linkers chain proteins indefinitely. Reduce reaction time or linker concentration. |

| Low Yield with Maleimides | Oxidized Thiols | Disulfide bonds cannot react. Pre-treat protein with TCEP or DTT, then remove the reducing agent (unless using TCEP) before adding linker. |

References

-

Thermo Fisher Scientific. Chemistry of Crosslinking. Retrieved from

-

BroadPharm. Instructions for Bis-NHS-(PEG)n crosslinkers. Retrieved from

-

BOC Sciences. PEG Linkers in Antibody-Drug Conjugates.[8] Retrieved from

-

PurePEG. PEG Linker Selection Guide. Retrieved from

-

National Institutes of Health (PMC). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Retrieved from

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. encapsula.com [encapsula.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. murthylab.berkeley.edu [murthylab.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. purepeg.com [purepeg.com]

The Terminal Alkyne: Mechanistic Imperatives and Protocol Optimization in CuAAC

Introduction: The "Small" Partner with Outsized Impact

In the architecture of drug discovery and chemical biology, the terminal alkyne is often viewed merely as a passive "handle." This view is a strategic error. While the azide component contributes the dipole, the terminal alkyne (

For the application scientist, understanding the terminal alkyne means mastering three variables: proton acidity (

Mechanistic Deep Dive: The Dinuclear Imperative

Early models of CuAAC proposed a mononuclear copper mechanism. However, definitive kinetic isotope effect studies (Simmons et al.) have established that the reaction is dinuclear in copper. This has profound implications for your experimental design: you likely need more copper (or better ligands) than you think.

The Catalytic Cycle[1][2][3][4]

-

-Coordination: The cycle begins not with the azide, but with the alkyne. The terminal proton is removed (often assisted by the ligand or base) to form a

-

The Second Copper: This

-acetylide is relatively unreactive toward azides until a second copper atom coordinates in a -

Metallacycle Formation: The azide coordinates to the second copper, followed by nucleophilic attack of the acetylide carbon on the azide nitrogen, forming a strained copper-metallacycle.

-

Ring Contraction & Protonolysis: The metallacycle contracts to the triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted 1,2,3-triazole.

Visualization: The Dinuclear Mechanism

The following diagram illustrates the critical requirement for two copper centers, explaining why ligand choice (which dictates copper aggregation state) is vital.

Caption: The Simmons-Fokin Dinuclear Mechanism. Note the critical entry of the second copper atom (Red Node) required to activate the σ-acetylide.

The Enemy: Glaser Coupling & Stability

The primary side reaction for terminal alkynes is Glaser homocoupling , where two terminal alkynes fuse to form a diyne (

Why this matters:

-

Yield Loss: It consumes your alkyne feedstock.

-

Insoluble Aggregates: Diynes are often highly insoluble, precipitating and trapping active catalyst.

-

Bioconjugation Failure: In DNA-encoded libraries (DEL) or protein labeling, homocoupling can crosslink your biomolecules, ruining the library.

Prevention: The presence of a reducing agent (Sodium Ascorbate) is usually sufficient to keep Copper in the +1 state and scavenge oxygen, but degassing buffers is the only fail-safe method for precious samples.

Chemical Stability Profile

| Feature | Aliphatic Alkyne (e.g., Propargyl) | Aromatic Alkyne (e.g., Phenylacetylene) |

| Reactivity (CuAAC) | Moderate. Good steric access. | High. Conjugation stabilizes the transition state. |

| Glaser Propensity | Moderate. | High. The acetylide is more stable, facilitating oxidation. |

| Metabolic Stability | Good. Potential for oxidation to carboxylic acid. | Variable. Can undergo P450 oxidation. |

| Proton Acidity ( | ~25 | ~24 (More acidic, easier to deprotonate). |

The Ligand Ecosystem: The Control Center

The ligand is not optional. It protects Cu(I) from oxidation (stopping the reaction) and disproportionation (to Cu(0) and Cu(II)).

Ligand Selection Matrix

| Ligand | Type | Solubility | Kinetic Rate | Best Application |

| TBTA | Tris-triazolyl | Organic (DMSO/tBuOH) | Slow | Small molecule synthesis in organic solvent. |

| THPTA | Tris-triazolyl | Water | Fast | Protein labeling, DNA conjugation, general aqueous work. |

| BTTAA | Tris-triazolyl | Water | Fastest | Live cells , low copper concentrations (<50 |

Expert Insight: For bioconjugation, BTTAA is the superior choice over THPTA. It forms a stronger complex with Cu(I), preventing the metal from binding non-specifically to histidine residues on proteins, which causes degradation.

Protocol: High-Efficiency Bioconjugation

This protocol is designed for conjugating a small molecule alkyne to an azide-modified protein. It uses a pre-complexed catalyst strategy to prevent copper precipitation.[1]

Reagents

-

Buffer: PBS pH 7.4 (Degassed).

-

Cu source:

(20 mM in water).[2] -

Ligand: BTTAA (50 mM in water).

-

Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).[2]

Step-by-Step Workflow

-

Calculate Stoichiometry:

-

Protein-Azide: 1 eq (e.g., 50

M final conc). -

Alkyne-Probe: 2–5 eq.

-

Cu-Ligand Complex: 5 eq (relative to Azide).[3]

-

Ascorbate: 50 eq (relative to Azide).

-

-

The "Master Mix" (Critical Step):

-

Never add bare

to the protein. -

In a separate tube, mix

and BTTAA in a 1:2 molar ratio (e.g., 1 -

Allow to stand for 2 minutes. The solution acts as a protected catalyst reservoir.

-

-

Reaction Assembly:

-

Incubation:

-

1 hour at Room Temperature (or 4°C overnight).

-

Keep under inert atmosphere (

) if possible to prevent Glaser coupling.

-

-

Quenching:

-

Add EDTA (10 mM final) to chelate copper before downstream analysis (LC-MS or PAGE).

-

Troubleshooting Logic

When yields are low, use this logic tree to diagnose the failure mode.

Caption: Diagnostic workflow for CuAAC failure. Yellowing often indicates oxidation; precipitation suggests Glaser coupling or protein denaturation.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie. Link (Describes BTTAA).

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

Technical Whitepaper: Diethylene Glycol Bis(2-propynyl) Ether

A Versatile Homobifunctional Linker for Bio-orthogonal Chemistry

Abstract

Diethylene Glycol Bis(2-propynyl) Ether (also known as Bis-propargyl-PEG2) is a critical homobifunctional crosslinker in the arsenal of modern drug discovery. Characterized by a diethylene glycol (PEG2) core flanked by terminal alkyne groups, this molecule balances hydrophilicity with bio-orthogonal reactivity. This guide details its physicochemical architecture, mechanistic utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its pivotal role in synthesizing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Part 1: Chemical Architecture & Properties

The structural integrity of Diethylene Glycol Bis(2-propynyl) Ether lies in its symmetry. The central PEG spacer provides aqueous solubility and flexibility, reducing steric hindrance during conjugation events, while the terminal alkynes serve as "spring-loaded" electrophiles for click chemistry.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value | Relevance |

| Boiling Point | 103°C @ 6 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.02 g/mL | Slightly denser than water; facilitates phase separation in organic extractions. |

| Refractive Index | Useful for assessing purity during distillation. | |

| Solubility | DMSO, DMF, DCM, Water | Amphiphilic nature allows coupling in both aqueous buffers and organic solvents. |

| Stability | Stable at -20°C | Alkyne protons are weakly acidic; avoid prolonged exposure to strong bases. |

Structural Visualization

The following diagram illustrates the linear topology of the molecule, highlighting the reactive termini and the hydrophilic core.

Caption: Linear connectivity showing the PEG core flanked by reactive propargyl ether groups.

Part 2: Mechanistic Principles

The primary utility of this ether is as a "Click" reagent . It undergoes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazole linkages.

Why This Linker?

-

Bio-orthogonality: The terminal alkyne is inert to most biological functional groups (amines, thiols, carboxylic acids) found in proteins, preventing off-target side reactions.

-

The PEG Effect: The short PEG2 spacer (

length) improves the water solubility of hydrophobic payloads (e.g., cytotoxic drugs) and reduces aggregation, a common failure mode in ADC development. -

Triazole Stability: The resulting triazole ring mimics a peptide bond electronically but is resistant to enzymatic hydrolysis, ensuring the linker remains intact in vivo until the target is reached.

Reaction Mechanism (CuAAC)

The reaction requires a Cu(I) catalyst. In biological systems, this is often generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent (Sodium Ascorbate) to prevent oxidative damage to proteins.

Caption: Step-wise progression of the CuAAC reaction forming a stable triazole linkage.

Part 3: Applications in Drug Development

1. PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker of precise length to bridge an E3 ligase and a Target Protein.

-

Application: Diethylene Glycol Bis(2-propynyl) Ether is used to synthesize "Double-Click" PROTACs.

-

Workflow: An azide-functionalized E3 ligand (e.g., Thalidomide-N3) and an azide-functionalized Warhead are reacted sequentially or simultaneously with this bis-alkyne linker.

-

Advantage: The PEG2 spacer prevents the "hook effect" (where the linker is too short to allow ternary complex formation) while avoiding the entropy penalty of very long PEG chains.

2. Antibody-Drug Conjugates (ADCs)

In ADCs, this linker connects the cytotoxic payload to the antibody. The alkyne terminus reacts with an azide-modified antibody (generated via enzymatic remodeling or metabolic engineering). The hydrophilicity of the diethylene glycol unit masks the hydrophobicity of drugs like PBD dimers, preventing the ADC from precipitating in the bloodstream.

Part 4: Experimental Protocols

Protocol A: Synthesis of Diethylene Glycol Bis(2-propynyl) Ether

Note: While commercially available, in-house synthesis allows for scale-up.

Reagents:

-

Propargyl Bromide (2.5 eq, 80% in toluene)

-

Sodium Hydride (NaH) (2.5 eq, 60% dispersion in oil)

-

THF (Anhydrous)

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C.

-

Deprotonation: Add Diethylene Glycol dropwise over 30 minutes. The solution will bubble (H₂ gas evolution). Stir for 1 hour at 0°C to form the dialkoxide.

-

Alkylation: Add Propargyl Bromide dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quenching: Cool to 0°C and carefully add saturated NH₄Cl solution to quench excess NaH.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄.[5]

-